Pyrazol-5(4H)-one, 4-(3-acetylaminophenylaminomethylene)-1-(4-fluorophenyl)-3-methyl-
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Overview
Description
N~1~-[3-({[1-(4-fluorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)phenyl]acetamide is a complex organic compound featuring a pyrazole core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[3-({[1-(4-fluorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)phenyl]acetamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Pyrazole Core: The pyrazole core can be synthesized via a one-pot three-component reaction under microwave irradiation.
Final Assembly: The final step involves the condensation of the functionalized pyrazole with an appropriate amine to form the desired acetamide derivative.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N~1~-[3-({[1-(4-fluorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)phenyl]acetamide undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Various substitution reactions, such as nucleophilic aromatic substitution, can be employed to introduce or replace functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO~4~), hydrogen peroxide (H~2~O~2~).
Reducing Agents: Sodium borohydride (NaBH~4~), lithium aluminum hydride (LiAlH~4~).
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N~1~-[3-({[1-(4-fluorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)phenyl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Research: It is used in studies to understand its effects on cellular processes and its potential as a lead compound for drug development.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-[3-({[1-(4-fluorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)phenyl]acetamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
- N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
Uniqueness
N~1~-[3-({[1-(4-fluorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H17FN4O2 |
---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
N-[3-[[2-(4-fluorophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]methylideneamino]phenyl]acetamide |
InChI |
InChI=1S/C19H17FN4O2/c1-12-18(11-21-15-4-3-5-16(10-15)22-13(2)25)19(26)24(23-12)17-8-6-14(20)7-9-17/h3-11,23H,1-2H3,(H,22,25) |
InChI Key |
JOBGSNGKFJYOHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=C(C=C2)F)C=NC3=CC=CC(=C3)NC(=O)C |
Origin of Product |
United States |
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